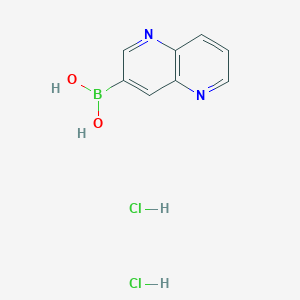
1,5-naphthyridin-3-ylboronic acid;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Naphthyridin-3-ylboronic acid;dihydrochloride is a boronic acid derivative that has gained attention in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a 1,5-naphthyridine ring system, which is further stabilized by the addition of two hydrochloride groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-naphthyridin-3-ylboronic acid;dihydrochloride typically involves the reaction of 1,5-naphthyridine with boronic acid derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 1,5-naphthyridine is reacted with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Naphthyridin-3-ylboronic acid;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling can yield various substituted naphthyridine derivatives, while oxidation reactions can produce boronic esters or borates.
Wissenschaftliche Forschungsanwendungen
1,5-Naphthyridin-3-ylboronic acid;dihydrochloride has a wide range of applications in scientific research:
Medicine: It is being investigated for its potential therapeutic properties, including its use in cancer treatment and as an antimicrobial agent.
Wirkmechanismus
The mechanism of action of 1,5-naphthyridin-3-ylboronic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the inhibition of enzymes and other biological targets. The naphthyridine ring system can interact with DNA and proteins, further enhancing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Naphthyridine: Another naphthyridine derivative with different substitution patterns.
2,6-Naphthyridine: Similar to 1,5-naphthyridine but with nitrogen atoms in different positions.
Pyridine-3-boronic acid: A simpler boronic acid derivative with a pyridine ring instead of a naphthyridine ring.
Uniqueness
1,5-Naphthyridin-3-ylboronic acid;dihydrochloride is unique due to its combination of a boronic acid group and a naphthyridine ring system, which provides distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H9BCl2N2O2 |
|---|---|
Molekulargewicht |
246.89 g/mol |
IUPAC-Name |
1,5-naphthyridin-3-ylboronic acid;dihydrochloride |
InChI |
InChI=1S/C8H7BN2O2.2ClH/c12-9(13)6-4-8-7(11-5-6)2-1-3-10-8;;/h1-5,12-13H;2*1H |
InChI-Schlüssel |
XZYBIFLILUVEOC-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(C=CC=N2)N=C1)(O)O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















